TRICARBONYL(CYCLOHEPTATRIENE)CHROMIUM
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Overview
Description
Tricarbonyl(cycloheptatriene)chromium: is an organometallic compound with the molecular formula C10H8CrO3 . It is a complex where a chromium atom is coordinated to a cycloheptatriene ligand and three carbonyl (CO) groups. This compound is notable for its stability and unique reactivity, making it a valuable intermediate in organic synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tricarbonyl(cycloheptatriene)chromium can be synthesized through the reaction of cycloheptatriene with chromium hexacarbonyl. The process involves heating a mixture of cycloheptatriene and chromium hexacarbonyl in a suitable solvent, such as tetrahydrofuran, under reflux conditions. The reaction typically proceeds as follows :
- Dissolve chromium hexacarbonyl in tetrahydrofuran.
- Add cycloheptatriene to the solution.
- Heat the mixture under reflux for several hours.
- After completion, the product is isolated by removing the solvent and purifying the residue.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Tricarbonyl(cycloheptatriene)chromium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation state complexes.
Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use phosphines or amines under mild conditions.
Major Products:
Oxidation: Chromium(III) or chromium(VI) complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: Various substituted chromium complexes depending on the ligands used.
Scientific Research Applications
Chemistry: Tricarbonyl(cycloheptatriene)chromium is used as a precursor in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in organic synthesis .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives are studied for potential therapeutic uses and as probes in biochemical research .
Industry: In the industrial sector, this compound is used in catalysis and as a reagent in the production of fine chemicals .
Mechanism of Action
The mechanism of action of tricarbonyl(cycloheptatriene)chromium involves the coordination of the chromium atom to the cycloheptatriene ligand and carbonyl groups. This coordination alters the electronic properties of the ligands, making them more reactive. The compound can facilitate various chemical transformations by stabilizing reactive intermediates and providing a controlled environment for reactions .
Comparison with Similar Compounds
- Tricarbonyl(benzene)chromium
- Tricarbonyl(cyclopentadienyl)chromium
- Tricarbonyl(cyclooctatetraene)chromium
Uniqueness: Tricarbonyl(cycloheptatriene)chromium is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other tricarbonyl chromium complexes. The cycloheptatriene ligand provides a different electronic environment, influencing the compound’s reactivity and applications .
Properties
CAS No. |
12125-72-3 |
---|---|
Molecular Formula |
C10H7CrO3 7* |
Molecular Weight |
227.16 |
Origin of Product |
United States |
Q1: How does Tricarbonyl(cycloheptatriene)chromium interact with other ligands, and what are the energetic implications of these interactions?
A1: this compound can undergo ligand substitution reactions where the cycloheptatriene ligand is replaced by other ligands, such as phosphines, phosphites, and pyridine. [] Calorimetric studies have revealed that these substitution reactions are exothermic, indicating a favorable energetic process. [] Interestingly, the enthalpy change associated with these reactions becomes increasingly exothermic when moving from chromium to molybdenum to tungsten analogs. [] This trend aligns with the expected increase in bond strength as you descend the periodic table within a group. []
Q2: What are the structural characteristics of this compound and how can they be determined?
A2: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, they do highlight that spectroscopic techniques are valuable for characterizing this complex. [, ] Infrared (IR) spectroscopy can be used to identify the characteristic carbonyl (CO) stretching vibrations, providing insights into the coordination environment of the chromium center. [] Additionally, proton nuclear magnetic resonance (1H NMR) spectroscopy offers information about the organic ligand, cycloheptatriene, and its interaction with the metal center. []
Q3: Does this compound exhibit any catalytic activity, and if so, what types of reactions can it facilitate?
A3: Research suggests that this compound can participate in higher-order cycloaddition reactions. [, ] Specifically, it has been shown to react with a Fischer carbene complex in a [6+2] cycloaddition. [, ] This type of reactivity highlights the potential of this compound as a catalyst or promoter for the synthesis of complex organic molecules.
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